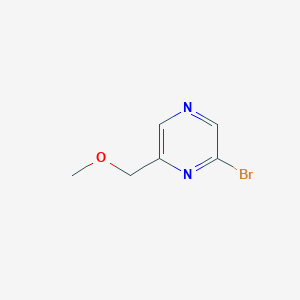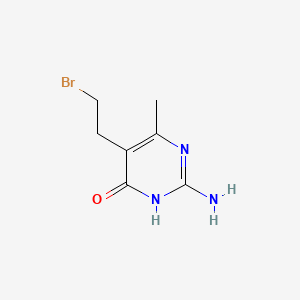
1-(2-Amino-2-oxoethyl)-4-carbamoylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is a chemical compound with the molecular formula C8H10ClN3O2 It is a pyridinium derivative, which means it contains a pyridine ring with a positive charge on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method is the reaction of 4-carbamoylpyridine with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous addition of reactants and removal of products, improving efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is commonly achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylcarbamoyl-1-methylpyridin-1-ium: This compound has a similar structure but with a benzyl group instead of a carbamoylmethyl group.
1-Benzyl-3-carbamoylpyridinium chloride: Another similar compound with a benzyl group, used in various chemical and biological studies.
Uniqueness
4-CARBAMOYL-1-(CARBAMOYLMETHYL)PYRIDIN-1-IUM is unique due to its specific functional groups and structure. The presence of both carbamoyl and carbamoylmethyl groups provides distinct chemical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C8H10N3O2+ |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-11-3-1-6(2-4-11)8(10)13/h1-4H,5H2,(H3-,9,10,12,13)/p+1 |
InChI Key |
MMEGIBPDTVXIDZ-UHFFFAOYSA-O |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


